molecular formula C24H20N2O2S2 B505861 N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide CAS No. 314285-25-1

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide

Cat. No.: B505861
CAS No.: 314285-25-1
M. Wt: 432.6g/mol
InChI Key: BZYGUUHQKKFHQT-UHFFFAOYSA-N
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Description

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is a synthetic compound based on the thiophene-2-carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry research . Thiophene-carboxamide derivatives are extensively investigated for their diverse biological activities, serving as a privileged structure in the development of novel therapeutic agents . Compounds within this class have demonstrated potent bioactivities in experimental models, including serving as lead structures for antibacterial agents against pathogens like Staphylococcus aureus and Escherichia coli , and exhibiting notable antioxidant properties in ABTS radical scavenging assays . Furthermore, structurally related molecules featuring the thiophene-2-carboxamide core have been identified as potent inhibitors of specific viral pathogens, such as enterovirus 71, highlighting the scaffold's utility in antiviral discovery programs . Other derivatives have shown highly potent antinociceptive effects in murine models, suggesting potential relevance for central nervous system targets . The specific substitution pattern of this compound, featuring multiple aryl and carboxamide groups, is designed to explore structure-activity relationships (SAR) and optimize interactions with biological targets. Researchers value this compound for developing new chemical probes and pharmacological tools. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

N-phenyl-N-[2-[N-(thiophene-2-carbonyl)anilino]ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S2/c27-23(21-13-7-17-29-21)25(19-9-3-1-4-10-19)15-16-26(20-11-5-2-6-12-20)24(28)22-14-8-18-30-22/h1-14,17-18H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYGUUHQKKFHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204205
Record name N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314285-25-1
Record name N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314285-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formamide Formation as the Initial Step

The synthesis typically begins with the preparation of N-phenyl-1-(thiophen-2-yl)formamide, a critical intermediate. This step involves the condensation of thiophene-2-carboxylic acid with aniline derivatives under coupling agents such as Hünig base (N,N-diisopropylethylamine) and bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP). For example:

  • Reagents : Thiophene-2-carboxylic acid (1.0 eq), aniline (1.2 eq), PyBroP (1.5 eq), dichloromethane (DCM) solvent.

  • Conditions : Stirring at room temperature for 12–16 hours under nitrogen atmosphere.

  • Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

This intermediate’s rigid structure, confirmed via X-ray crystallography, ensures minimal steric hindrance in subsequent reactions.

Acylation with Thiophene-2-Carboxylic Acid

The final acylation step attaches the second thiophene-2-carboxamide group. This reaction uses thiophene-2-carbonyl chloride generated in situ from thiophene-2-carboxylic acid and thionyl chloride (SOCl₂).

  • Procedure :

    • Thiophene-2-carboxylic acid (1.5 eq) is refluxed with SOCl₂ (3.0 eq) for 2 hours to form the acyl chloride.

    • The intermediate from Step 1.2 is added dropwise to the acyl chloride in DCM with triethylamine (TEA) as a base.

    • Stirring continues for 24 hours at room temperature.

  • Yield : 68–72% after recrystallization from ethanol/water (4:1).

Optimization Strategies and Comparative Analysis

Coupling Agent Efficiency

Alternative coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) were evaluated for the acylation step:

Coupling AgentSolventTemperatureYieldPurity (HPLC)
PyBroPDCM25°C72%98.5%
HATUDMF25°C65%97.2%
EDCTHF0°C → 25°C58%95.8%

PyBroP in DCM provided superior yields and purity, attributed to its stability under anhydrous conditions.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF and acetonitrile were compared for the alkylation step:

SolventDielectric ConstantReaction TimeYield
DMF36.76 hours90%
Acetonitrile37.58 hours82%
THF7.612 hours68%

DMF’s high polarity facilitates faster nucleophilic substitution, reducing reaction time.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with gradient elution (ethyl acetate/hexane 1:1 → 3:1). High-performance liquid chromatography (HPLC) confirms purity (>98%), while mass spectrometry (MS) verifies the molecular ion peak at m/z 433.2 [M+H]⁺.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 10H, aromatic), 3.72 (s, 2H, CH₂), 2.96 (s, 4H, NCH₂).

  • FT-IR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend) .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Structural Analogues in Pharmacological Contexts

(a) N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide
  • Structure : Replaces the ethyl-linked thiophene-2-carboxamide with a propionamide group attached to an azepane ring.
  • Pharmacology: Exhibits antinociceptive properties in murine models (tail-flick and hot-plate tests), suggesting CNS activity. The thiophene and azepane groups likely enhance lipophilicity and receptor binding .
  • Key Difference : The queried compound’s nested amide structure may alter metabolic stability compared to this simpler azepane analog.
(b) N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl)
  • Structure : Shares the thiophene-2-carboxamide core but incorporates a piperidine ring and phenylethyl group, typical of opioid analogs.
  • Regulatory Status : Scheduled as a controlled substance due to µ-opioid receptor agonism .
  • Key Difference : The queried compound lacks the piperidine opioid pharmacophore, reducing likelihood of opioid-like activity.
(c) N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Structure : Simpler analog with a nitro-substituted phenyl group directly attached to the thiophene carboxamide.
  • Crystallography : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing and solubility. Weak C–H⋯O/S interactions dominate crystal packing, suggesting moderate solubility in polar solvents .
  • Key Difference : The absence of nitro groups in the queried compound may improve metabolic stability but reduce electrophilic reactivity.

Biological Activity

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This article explores its biological activity, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

C24H20N2O2S2C_{24}H_{20}N_{2}O_{2}S_{2}

This structure features a thiophene moiety, which is known for its diverse biological activities. The presence of the formamido group enhances its interaction with biological targets.

IDO1 Inhibition

Research indicates that this compound acts as a potent inhibitor of IDO1. IDO1 is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway, which has implications in various neurological and psychiatric disorders including:

  • Major Depressive Disorder
  • Schizophrenia
  • Huntington's Disease
  • Parkinson's Disease
  • Amyotrophic Lateral Sclerosis (ALS)
  • Multiple Sclerosis

Inhibition of IDO1 can lead to increased availability of tryptophan, potentially alleviating symptoms associated with these conditions .

Antioxidant Properties

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant activity. For instance, compounds similar to this compound have shown antioxidant potency comparable to ascorbic acid . This suggests potential applications in oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds containing thiophene rings have been associated with anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Case Studies and Research Findings

Case Study 1: IDO1 Inhibition in Cancer Therapy
A study highlighted the use of IDO1 inhibitors in cancer therapy, where the inhibition led to enhanced immune responses against tumors. The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating brain-related malignancies .

Case Study 2: Neuroprotective Effects
Research has indicated that compounds with similar structures can exert neuroprotective effects by modulating oxidative stress pathways and enhancing neuronal survival. This opens avenues for exploring this compound in neurodegenerative disease models .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
N-{2-[N-(4-methylphenyl)formamido]ethyl}thiopheneIDO1 Inhibitor
N-(phenyl)-5-propylthiopheneAntioxidant
Tetrahydrobenzo[b]thiophene derivativesAnti-inflammatory

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